

# Toxicological Profile of 1,4Dimethylnaphthalene: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

**1,4-Dimethylnaphthalene** (1,4-DMN) is a polycyclic aromatic hydrocarbon (PAH) that occurs naturally in some plants and is also synthesized for use as a plant growth regulator, primarily to inhibit sprouting in stored potatoes.[1] While it is considered to be of low toxicity, a thorough understanding of its toxicological profile is essential for risk assessment and safe handling. This guide provides a comprehensive overview of the toxicology of 1,4-DMN, including its acute and chronic effects, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Detailed summaries of key experimental protocols and metabolic pathways are also presented to provide a complete technical resource for scientific professionals.

#### **Acute Toxicity**

**1,4-Dimethylnaphthalene** exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.

#### **Data Presentation: Acute Toxicity**



Endpoint	Species	Route	Value	Toxicity Category	Reference
LD50	Rat	Oral	2,730 mg/kg bw	III	[2][3]
LD50	Rabbit	Dermal	> 2,000 mg/kg bw	IV	[2][3]
LC50	Rat	Inhalation	> 4.16 mg/L (4-hour exposure)	IV	[2][3]

Toxicity Categories: I (most toxic) to IV (least toxic)

#### **Experimental Protocols: Acute Toxicity**

- Acute Oral Toxicity (as per OECD Guideline 420, 423, or 425): Studies are typically conducted in rats. After a fasting period, the substance is administered by gavage. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A necropsy is performed on all animals at the end of the study. The LD50 (median lethal dose) is then calculated.
- Acute Dermal Toxicity (as per OECD Guideline 402): This study is usually performed in rabbits. The test substance is applied to a shaved area of the skin and covered with a porous gauze dressing for 24 hours. Observations for mortality, signs of toxicity, and body weight are conducted for 14 days, followed by a gross necropsy.[4]
- Acute Inhalation Toxicity (as per OECD Guideline 403): Rats are typically exposed to the test substance as a vapor, aerosol, or dust in an inhalation chamber for a defined period (usually 4 hours).[5] Animals are monitored for clinical signs and mortality during and after exposure for up to 14 days.[5]

# Irritation and Sensitization

**Data Presentation: Irritation and Sensitization** 



Endpoint	Species	Result	Toxicity Category	Reference
Primary Eye Irritation	Rabbit	Moderately irritating; clearance by day 21	II	[2]
Primary Dermal	Rabbit	Practically non- irritating to mildly irritating	III	[2][6]
Skin Sensitization	Guinea Pig	Not a skin sensitizer	N/A	[3]

#### **Experimental Protocols: Irritation and Sensitization**

- Acute Eye Irritation/Corrosion (as per OECD Guideline 405): A single dose of the test substance is applied to the conjunctival sac of one eye in albino rabbits.[7] The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at specific intervals.[7][8]
- Acute Dermal Irritation/Corrosion (as per OECD Guideline 404): The test substance is applied to a small area of skin on albino rabbits under a semi-occlusive dressing for 4 hours.
   [9] The skin is then observed for erythema and edema at various time points.[9][10]
- Skin Sensitization (as per OECD Guideline 406 Buehler or Magnusson-Kligman test): This
  test, typically in guinea pigs, involves an induction phase where the animals are exposed to
  the test substance, followed by a challenge phase after a rest period to determine if an
  allergic reaction has developed.[11][12]

#### Genotoxicity

**1,4-Dimethylnaphthalene** is considered not likely to be mutagenic.[2] Although one in vitro study showed mutagenicity with metabolic activation, the weight of evidence from other in vitro and in vivo studies is negative.[2]

#### **Data Presentation: Genotoxicity**



Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium (5 strains)	With and without	Non-mutagenic	[2]
In vitro Mammalian Cell Gene Mutation Test	Mouse Lymphoma Cells	Without	Non-mutagenic	[2]
With	Mutagenic	[2]		
In vivo Mammalian Erythrocyte Micronucleus Test	Mouse Bone Marrow	N/A	Non-mutagenic	[2]
Unscheduled DNA Synthesis (UDS)	Rat Hepatocytes	N/A	Non-genotoxic	[2][3]

#### **Experimental Protocols: Genotoxicity**

- Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471): This test uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium. The test is conducted with and without a metabolic activation system (S9 mix).
- In Vitro Mammalian Chromosomal Aberration Test (as per OECD Guideline 473): Cultured
  mammalian cells (e.g., Chinese Hamster Ovary cells) are exposed to the test substance.[13]
  After a suitable incubation period, the cells are harvested, stained, and examined
  microscopically for structural chromosomal abnormalities.[13][14]



In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD Guideline 474): Rodents
are administered the test substance.[15] Bone marrow is then extracted, and immature
erythrocytes are examined for the presence of micronuclei, which are small, extranuclear
bodies containing chromosome fragments or whole chromosomes that were not incorporated
into the main nucleus during cell division.[15][16]

### **Chronic Toxicity and Carcinogenicity**

Long-term exposure to 1,4-DMN in the diet did not result in carcinogenic effects in rats.[2] The primary effects observed at high doses were related to reduced body weight and some kidney and liver effects.[6]

**Data Presentation: Chronic Toxicity and Carcinogenicity** 



Study	Species	Route	Doses	NOAEL	LOAEL	Finding s	Referen ce
2-Year Chronic Toxicity/ Carcinog enicity	Rat	Oral (diet)	0, 10, 33, 250 mg/kg/da y	10 mg/kg/da y	33 mg/kg/da y	Not carcinog enic. Effects at higher doses included decrease d body weight gain, and kidney and liver effects (increase d organ weights, karyome galy of renal tubular epithelial cells, increase d total cholester ol).	[2][6][11]

# **Experimental Protocols: Chronic Toxicity and Carcinogenicity**

• Combined Chronic Toxicity/Carcinogenicity Studies (as per OECD Guideline 453): These long-term studies, typically 24 months in rats, involve administering the test substance daily in the diet at three or more dose levels.[17][18] A wide range of observations are made,



including clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and detailed histopathological examination of all organs and tissues to identify both non-neoplastic and neoplastic (cancerous) changes.[17][18]

### **Reproductive and Developmental Toxicity**

1,4-DMN did not show evidence of reproductive toxicity in rats at the highest dose tested.[2] Developmental effects were observed at high doses but were considered secondary to maternal toxicity (reduced body weight due to decreased food consumption).[2]

Data Presentation: Reproductive and Developmental Toxicity



Study	Species	Route	Doses	NOAEL	LOAEL	Finding s	Referen ce
Reprodu ctive and Fertility Effects	Rat	Oral (diet)	Up to 7,500 ppm	7,500 ppm (Reprodu ctive)	N/A	No reproduct ive toxicity observed	[2]
2,000 ppm (Develop mental)	7,500 ppm	Delayed vaginal patency and preputial separatio n, secondar y to maternal body weight effects.	[2]				
Develop mental Toxicity	Rabbit	Oral (gavage)	Up to 250 mg/kg/da y	250 mg/kg/da y (Develop mental)	N/A	No develop mental toxicity observed	[2]
80 mg/kg/da y (Maternal )	250 mg/kg/da y	Reduced maternal food consump tion and body weight gain.	[2]				



# **Experimental Protocols: Reproductive and Developmental Toxicity**

- Prenatal Developmental Toxicity Study (as per OECD Guideline 414): Pregnant animals (rats
  or rabbits) are administered the test substance during the period of major organogenesis.
  Just prior to birth, the dams are euthanized, and the fetuses are examined for external,
  visceral, and skeletal abnormalities. Maternal toxicity is also assessed.
- Two-Generation Reproduction Toxicity Study (as per OECD Guideline 416): This study
  evaluates the effects of the test substance on all phases of the reproductive cycle. The
  substance is administered to male and female animals before mating, during mating,
  gestation, and lactation for two generations. Endpoints include fertility, gestation, and
  offspring viability, growth, and development.

#### **Mechanism of Action and Metabolism**

The precise mode of action for 1,4-DMN's biological activity is not fully elucidated but is thought to be hormonally based.[3] The metabolism of naphthalenes, including 1,4-DMN, primarily occurs in the liver and involves a series of enzymatic reactions.

#### **Metabolic Pathway**

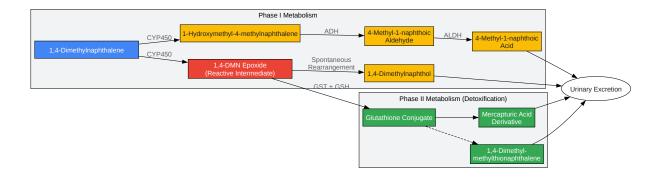
The metabolism of 1,4-DMN is initiated by cytochrome P450 (CYP450) enzymes, which oxidize the naphthalene ring to form reactive epoxide intermediates. These epoxides can then undergo several transformations:

- Hydration: Epoxide hydrolase can convert the epoxides to dihydrodiols.
- Glutathione Conjugation: Glutathione-S-transferases (GSTs) can conjugate the epoxides
  with glutathione (GSH), a key step in detoxification.[19] This leads to the formation of
  mercapturic acid derivatives that are excreted in the urine.
- Rearrangement: The epoxides can spontaneously rearrange to form naphthols (e.g., 1,4-dimethylnaphthol).
- Further Oxidation: The methyl groups can be oxidized to form alcohols, aldehydes, and carboxylic acids (e.g., 4-methyl-1-naphthoic acid).



Urinary metabolites identified in rats administered 1,4-DMN include unchanged **1,4-dimethylnaphthalene**, 1-hydroxymethyl-4-methylnaphthalene, 4-methyl-1-naphthoic acid, 1,4-dimethylnaphthol, 4-methyl-1-naphthoic aldehyde, and 1,4-dimethyl-methylthionaphthalene.

### **Signaling Pathway Visualization**

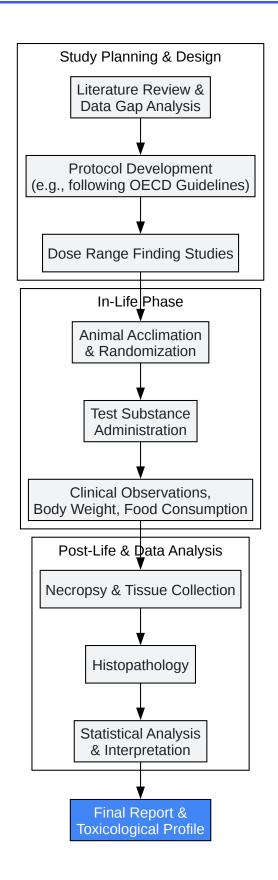


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Caption: Metabolic pathway of **1,4-Dimethylnaphthalene**.

#### **Experimental Workflow Visualization**





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